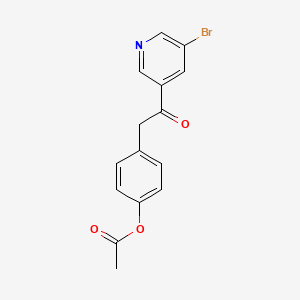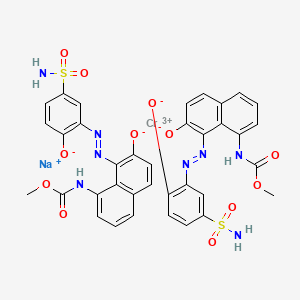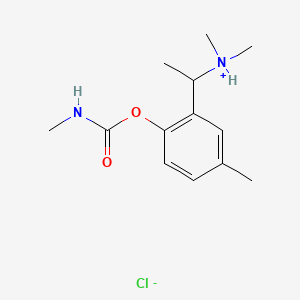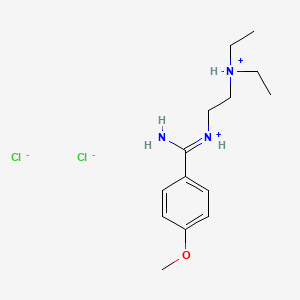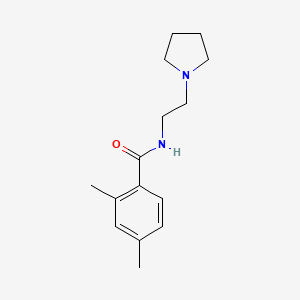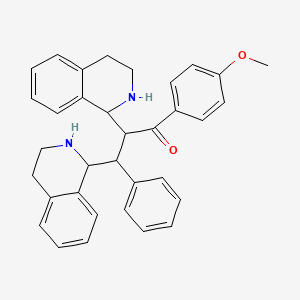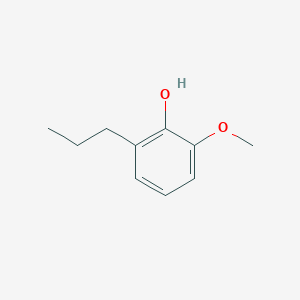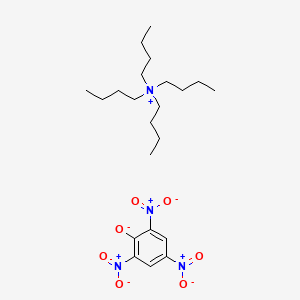
Rhodamine B-stearate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rhodamine B-stearate is a derivative of Rhodamine B, a well-known xanthene dye. This compound is formed by the esterification of Rhodamine B with stearic acid. This compound is known for its fluorescent properties, making it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Rhodamine B-stearate is synthesized through an esterification reaction between Rhodamine B and stearic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to a temperature that allows the reactants to combine and form the ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, Rhodamine B and stearic acid, are mixed in appropriate proportions and subjected to controlled heating and stirring. The reaction is monitored to ensure complete conversion of the reactants to the desired ester. After the reaction is complete, the product is purified through techniques such as recrystallization or chromatography to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Rhodamine B-stearate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of this compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Rhodamine B-stearate has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various chemical analyses and reactions.
Biology: Employed in fluorescence microscopy and flow cytometry to study cellular structures and functions.
Medicine: Utilized in diagnostic imaging and as a marker in biological assays.
Industry: Applied in the textile and food industries as a dye and in environmental studies to trace water flow and contamination.
作用機序
Rhodamine B-stearate exerts its effects through its fluorescent properties. The compound absorbs light at specific wavelengths and emits light at a different wavelength, making it useful for imaging and detection purposes. The molecular targets and pathways involved include interactions with cellular components, such as proteins and nucleic acids, which allow for the visualization of cellular processes.
類似化合物との比較
Similar Compounds
Rhodamine B: The parent compound, known for its fluorescent properties and wide range of applications.
Rhodamine 6G: Another xanthene dye with similar fluorescent properties but different absorption and emission spectra.
Fluorescein: A different class of fluorescent dye with distinct chemical properties and applications.
Uniqueness
Rhodamine B-stearate is unique due to its ester linkage with stearic acid, which imparts different solubility and stability characteristics compared to its parent compound, Rhodamine B. This makes this compound particularly useful in applications where enhanced stability and solubility are required.
特性
CAS番号 |
6373-07-5 |
|---|---|
分子式 |
C28H31N2O3.C18H35O2 C46H66N2O5 |
分子量 |
727.0 g/mol |
IUPAC名 |
[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;octadecanoate |
InChI |
InChI=1S/C28H30N2O3.C18H36O2/c1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-18H,5-8H2,1-4H3;2-17H2,1H3,(H,19,20) |
InChIキー |
CELKVAQKCIJCLK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]-](/img/structure/B13770907.png)
